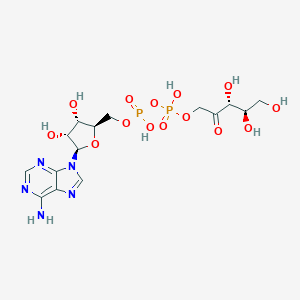![molecular formula C20H19N5O3S B234181 N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-methoxybenzamide](/img/structure/B234181.png)
N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-methoxybenzamide, also known as ETMTD, is a novel compound that has gained significant attention in the field of medicinal chemistry. ETMTD has shown promising results in various scientific research applications, including its potential use as an anticancer agent.
Mécanisme D'action
The mechanism of action of N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-methoxybenzamide involves the inhibition of the Akt/mTOR signaling pathway, which is involved in cell growth and survival. N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-methoxybenzamide inhibits the phosphorylation of Akt and mTOR, leading to the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-methoxybenzamide has been shown to have a number of biochemical and physiological effects. Studies have shown that N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-methoxybenzamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-methoxybenzamide has been shown to inhibit the production of inflammatory cytokines, suggesting that it may have potential as an anti-inflammatory agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-methoxybenzamide is its potential as an anticancer agent. N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-methoxybenzamide has shown promising results in inhibiting the growth of cancer cells, making it a potential candidate for further development as a cancer treatment. However, one of the limitations of N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-methoxybenzamide is its limited solubility in water, which may make it difficult to administer in vivo.
Orientations Futures
There are a number of future directions for research on N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-methoxybenzamide. One potential direction is the development of more soluble derivatives of N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-methoxybenzamide, which may improve its efficacy as an anticancer agent. Additionally, further studies are needed to determine the safety and efficacy of N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-methoxybenzamide in vivo, as well as its potential use in combination with other anticancer agents. Finally, studies are needed to determine the potential use of N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-methoxybenzamide as an anti-inflammatory agent and its mechanism of action in this context.
Méthodes De Synthèse
The synthesis of N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-methoxybenzamide involves the reaction of 2-methoxybenzoic acid with thionyl chloride to form 2-methoxybenzoyl chloride. The resulting compound is then reacted with 5-amino-1,3,4-thiadiazole-2-thiol in the presence of triethylamine to form 5-(2-methoxybenzoyl)-1,3,4-thiadiazole-2-thiol. The final step involves the reaction of 5-(2-methoxybenzoyl)-1,3,4-thiadiazole-2-thiol with 3-ethyl-1H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-amine in the presence of N,N-dimethylformamide to form N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-methoxybenzamide.
Applications De Recherche Scientifique
N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-methoxybenzamide has shown promising results in various scientific research applications, including its potential use as an anticancer agent. Studies have shown that N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-methoxybenzamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-methoxybenzamide has shown potential as an anti-inflammatory agent, as it inhibits the production of inflammatory cytokines.
Propriétés
Nom du produit |
N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-methoxybenzamide |
|---|---|
Formule moléculaire |
C20H19N5O3S |
Poids moléculaire |
409.5 g/mol |
Nom IUPAC |
N-[5-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-methoxybenzamide |
InChI |
InChI=1S/C20H19N5O3S/c1-4-17-22-23-20-25(17)24-19(29-20)12-9-10-16(28-3)14(11-12)21-18(26)13-7-5-6-8-15(13)27-2/h5-11H,4H2,1-3H3,(H,21,26) |
Clé InChI |
CPCCCZMGKCXVCH-UHFFFAOYSA-N |
SMILES |
CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)OC)NC(=O)C4=CC=CC=C4OC |
SMILES canonique |
CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)OC)NC(=O)C4=CC=CC=C4OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-methyl-5-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)-2-thiophenecarboxamide](/img/structure/B234100.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B234102.png)
![methyl 4-[4-(dimethylamino)-6-methyl-5-[6-methyl-5-[(6-methyl-5-oxo-2H-pyran-2-yl)oxy]oxan-2-yl]oxyoxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B234103.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B234116.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B234119.png)

![2-(2,4-dimethylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]acetamide](/img/structure/B234138.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-phenylacetamide](/img/structure/B234148.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-methylpropanamide](/img/structure/B234160.png)
![5-(4-chlorophenyl)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-furamide](/img/structure/B234163.png)